molecular formula C12H6Cl4 B1594203 2,3',4',5-Tetrachlorobiphenyl CAS No. 32598-11-1

2,3',4',5-Tetrachlorobiphenyl

Cat. No.: B1594203
CAS No.: 32598-11-1
M. Wt: 292 g/mol
InChI Key: KENZYIHFBRWMOD-UHFFFAOYSA-N
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Description

2,3’,4’,5-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to significant regulatory restrictions .

Mechanism of Action

Target of Action

The primary target of 2,3’,4’,5-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor, and the steroid hormones and their receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

2,3’,4’,5-Tetrachlorobiphenyl regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction with its target leads to changes in the regulation of the circadian clock.

Biochemical Pathways

It is known that the compound can disrupt the functions of the endocrine (hormone) system

Pharmacokinetics

It is known that the compound is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance can lead to bioaccumulation in animal tissue and biomagnification in food chains , which can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 2,3’,4’,5-Tetrachlorobiphenyl’s action are primarily related to its disruption of the endocrine system . This can lead to significant health effects, including potential immune system damage and carcinogenic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4’,5-Tetrachlorobiphenyl. For instance, the presence of iron-rich minerals in the environment can affect the bioelectrochemical dechlorination of the compound . Additionally, the compound’s resistance to environmental degradation means that it can persist in the environment for extended periods .

Biochemical Analysis

Biochemical Properties

2,3’,4’,5-Tetrachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic processing. The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further undergo sulfation or methylation . These interactions are crucial as they determine the compound’s bioavailability and toxicity.

Cellular Effects

2,3’,4’,5-Tetrachlorobiphenyl affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3’,4’,5-Tetrachlorobiphenyl can disrupt the circadian clock by inhibiting the expression of the core circadian component PER1 . Additionally, it can alter membrane fluidity and fatty acid composition in bacterial cells, leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of 2,3’,4’,5-Tetrachlorobiphenyl involves its binding interactions with biomolecules and enzyme inhibition or activation. This compound can bind to the aryl hydrocarbon receptor, leading to altered gene transcription and disruption of cell function . The binding to cytochrome P450 enzymes results in the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . These interactions are critical for understanding the compound’s toxicological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4’,5-Tetrachlorobiphenyl change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the rate of dechlorination of 2,3’,4’,5-Tetrachlorobiphenyl by organohalide respiring bacteria is a linear function of its concentration and occurs at very low levels . This suggests that the compound can persist in the environment and exert long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2,3’,4’,5-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may not significantly affect overall body weight or major metabolic pathways. At higher doses, it can lead to the formation of hydroxylated, sulfated, and methylated metabolites, primarily in the liver and serum . These metabolites can have toxic or adverse effects, highlighting the importance of understanding dosage thresholds.

Metabolic Pathways

2,3’,4’,5-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of various metabolites . The metabolic fate of these metabolites is crucial for evaluating the compound’s toxicity and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2,3’,4’,5-Tetrachlorobiphenyl within cells and tissues involve several transporters and binding proteins. The compound is known to be present in adipose tissue, brain, liver, lung, and serum following exposure . Its distribution is influenced by its lipophilicity and interactions with cellular transport mechanisms, which determine its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of 2,3’,4’,5-Tetrachlorobiphenyl affects its activity and function. This compound can localize to cellular membranes, where it alters membrane fluidity and disrupts normal cellular processes . Additionally, its interactions with cytochrome P450 enzymes in the endoplasmic reticulum are critical for its metabolic processing and subsequent effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4’,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The process requires careful control of temperature and reaction time to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4’,5-Tetrachlorobiphenyl, was historically conducted through batch chlorination processes. These methods involved the direct chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific congeners .

Chemical Reactions Analysis

Types of Reactions: 2,3’,4’,5-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3’,4’,5-Tetrachlorobiphenyl has been extensively studied for its environmental impact and potential health effects. Its applications in scientific research include:

Comparison with Similar Compounds

  • 2,3,4,4’-Tetrachlorobiphenyl
  • 3,3’,4,4’-Tetrachlorobiphenyl
  • 3,4,4’,5-Tetrachlorobiphenyl

Comparison: 2,3’,4’,5-Tetrachlorobiphenyl is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it exhibits distinct reductive dechlorination pathways and varying degrees of toxicity .

Properties

IUPAC Name

1,2-dichloro-4-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENZYIHFBRWMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038309
Record name 2,3',4',5-Tetrachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32598-11-1
Record name PCB 70
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4',5-Tetrachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4',5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038309
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Record name 2,3',4',5-Tetrachlorobiphenyl
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Record name 2,3',4',5-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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